
Lornoxicam Impurity 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lornoxicam Impurity 2 is a byproduct or degradation product associated with the synthesis and stability of Lornoxicam, a non-steroidal anti-inflammatory drug belonging to the oxicam class. Lornoxicam is known for its analgesic, anti-inflammatory, and antipyretic properties. The presence of impurities like this compound is critical to monitor and control, as they can affect the efficacy and safety of the pharmaceutical product.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lornoxicam Impurity 2 typically involves the degradation or side reactions occurring during the production of Lornoxicam. The exact synthetic route can vary, but it often involves the use of specific reagents and conditions that lead to the formation of this impurity. For instance, exposure to thermal, photolytic, hydrolytic, and oxidative stress can result in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of Lornoxicam involves multiple steps, including recrystallization and purification processes. During these steps, impurities like this compound can form. The control of reaction conditions, such as temperature, pH, and the use of specific solvents, is crucial to minimize the formation of impurities .
化学反応の分析
Types of Reactions: Lornoxicam Impurity 2 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of oxidized products.
Reduction: Reductive conditions can alter the chemical structure of the impurity.
Substitution: Substitution reactions can occur, leading to the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives .
科学的研究の応用
Pharmaceutical Formulation
Lornoxicam Impurity 2 plays a significant role in the formulation of lornoxicam-based medications. Research has shown that impurities can affect the solubility and bioavailability of the active pharmaceutical ingredient. For instance, a study highlighted the importance of developing formulations that enhance the solubility of lornoxicam, thereby improving its absorption and therapeutic efficacy. This is particularly crucial given that many drugs, including lornoxicam, exhibit poor solubility in aqueous environments .
Table 1: Formulation Strategies for Lornoxicam
Transdermal Delivery Systems
Recent studies have explored the use of This compound in transdermal delivery systems. The development of ultrafine nanoemulsions has been shown to facilitate skin penetration and enhance the therapeutic effects of lornoxicam while minimizing gastrointestinal side effects. These formulations leverage penetration enhancers to improve drug solubilization and delivery efficiency .
Case Study: Ultrafine Nanoemulsions
A study demonstrated that lornoxicam-loaded ultrafine nanoemulsions significantly increased drug absorption through the skin compared to traditional formulations. The study utilized various oils and surfactants to optimize the formulation, achieving a small droplet size that enhances skin targeting for inflammatory conditions .
Stability and Degradation Studies
Understanding the stability of this compound is critical for ensuring the safety and efficacy of pharmaceutical products. Forced degradation studies have been conducted to assess how this impurity behaves under various stress conditions (e.g., acidic, basic, oxidative). Such studies are essential for developing robust formulations that maintain their integrity over time .
Table 2: Stability Conditions for Lornoxicam
Condition | Impact on Stability |
---|---|
Acidic Environment | May lead to increased degradation rates |
Basic Environment | Can alter solubility and bioavailability |
Oxidative Stress | Potentially generates further impurities |
Therapeutic Applications
The therapeutic applications of lornoxicam are extensive, particularly in managing inflammatory conditions such as rheumatoid arthritis and osteoarthritis. The presence of impurities like this compound can influence the pharmacodynamic properties of the drug, potentially enhancing its anti-inflammatory effects or altering its safety profile.
作用機序
Lornoxicam Impurity 2 can be compared with other impurities and degradation products of non-steroidal anti-inflammatory drugs, such as:
- Piroxicam Impurities
- Meloxicam Impurities
- Tenoxicam Impurities
Uniqueness: this compound is unique due to its specific formation conditions and its potential impact on the stability and efficacy of Lornoxicam. Unlike impurities from other oxicam drugs, this compound may have distinct chemical properties and reactivity .
類似化合物との比較
- Piroxicam Impurity A
- Meloxicam Impurity B
- Tenoxicam Impurity C
These impurities share similarities in their formation pathways and potential impact on the parent drug’s stability and safety .
生物活性
Lornoxicam Impurity 2 is a degradation product associated with the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this impurity is crucial for assessing the safety and efficacy of Lornoxicam formulations, as impurities can significantly affect drug performance and patient outcomes.
Overview of Lornoxicam and Its Impurities
Lornoxicam is classified as a Class II drug under the Biopharmaceutical Classification System (BCS), indicating poor aqueous solubility but high permeability. Its primary mechanism of action involves the inhibition of prostaglandin and thromboxane synthesis, leading to reduced inflammation and pain relief . However, the presence of impurities like this compound necessitates careful monitoring due to potential impacts on pharmacokinetics and pharmacodynamics.
The biological activity of this compound is not as well characterized as that of its parent compound. However, it is essential to investigate its potential effects on biological processes, particularly in relation to inflammatory pathways. Preliminary studies suggest that impurities can modulate inflammatory responses, possibly through interactions with cyclooxygenase enzymes or other molecular targets involved in pain signaling .
Comparative Analysis with Other Impurities
This compound can be compared with impurities from other oxicam drugs, such as Piroxicam and Meloxicam. These compounds also exhibit varying degrees of biological activity, influencing their respective drug formulations. The unique formation conditions and structural characteristics of this compound may lead to distinct biological effects compared to similar compounds.
Study 1: Formulation Impact on Biological Activity
A study investigated the formulation of fast-dissolving tablets using Lornoxicam, which highlighted the importance of controlling impurity levels during production. The research found that formulations with lower impurity levels exhibited enhanced bioavailability and faster onset of action. This underscores the need for rigorous quality control in pharmaceutical manufacturing to ensure that impurities do not compromise therapeutic efficacy .
Study 2: In Vivo Evaluation
In an animal model study focusing on osteoarthritis treatment, researchers assessed the impact of Lornoxicam formulations containing various impurities. The results indicated that formulations with higher levels of specific impurities led to altered pharmacokinetic profiles and reduced anti-inflammatory efficacy. This finding emphasizes the significance of understanding impurity profiles in developing effective therapeutic strategies .
Data Table: Summary of Biological Activities
Compound | Mechanism of Action | Key Findings | Implications for Formulation |
---|---|---|---|
Lornoxicam | COX inhibition | Effective pain relief; rapid absorption | Requires careful monitoring |
This compound | Potential modulation of inflammatory pathways | Limited data; needs further investigation | May affect stability and efficacy |
Piroxicam Impurities | Similar COX inhibition | Varies based on specific impurity | Quality control critical |
Meloxicam Impurities | COX-2 selective inhibition | Influences therapeutic outcomes | Monitoring necessary |
特性
IUPAC Name |
6-chloro-4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O5S3/c1-16-8(11(19)15-12-14-3-5(4-17)22-12)9(18)10-6(24(16,20)21)2-7(13)23-10/h2-3,17-18H,4H2,1H3,(H,14,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXFUTPTMPVOHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(S3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。